molecular formula C18H16ClNO4S B13370444 5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate

5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B13370444
M. Wt: 377.8 g/mol
InChI Key: BBEKDGGEHWBLGC-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methoxy-2-methylquinoline
  • 5-Chloro-8-quinolinyl 2-methoxy-4-methylbenzenesulfonate

Uniqueness

5-Chloro-8-quinolinyl 4-methoxy-2,5-dimethylbenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 4-methoxy-2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C18H16ClNO4S/c1-11-10-17(12(2)9-16(11)23-3)25(21,22)24-15-7-6-14(19)13-5-4-8-20-18(13)15/h4-10H,1-3H3

InChI Key

BBEKDGGEHWBLGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C)OC

Origin of Product

United States

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